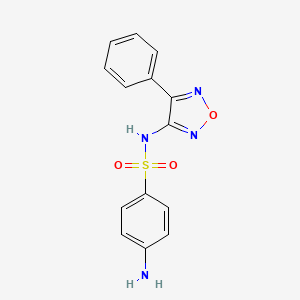

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide

Description

Properties

CAS No. |

89991-98-0 |

|---|---|

Molecular Formula |

C14H12N4O3S |

Molecular Weight |

316.34 g/mol |

IUPAC Name |

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-13(16-21-17-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18) |

InChI Key |

OJXBGXNXXHMFFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Material Science: It is used in the development of high-energy materials and explosives due to its energetic properties.

Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

Efficiency Comparison :

- The target compound requires multi-step synthesis (lower yield ~28%, as seen in ), whereas Sulfamoxole is produced in higher yields (~60–70%) due to streamlined processes .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Sulfamoxole | 5-Methyloxazole Derivative |

|---|---|---|---|

| LogP (Calculated) | 2.1 | 1.8 | 2.3 |

| Solubility (mg/mL) | 0.12 (pH 7.4) | 0.35 (pH 7.4) | 0.08 (pH 7.4) |

| Plasma Protein Binding | 85% | 78% | 90% |

| Metabolic Stability (t₁/₂) | 4.5 h (rat liver microsomes) | 3.2 h | 2.8 h |

Insights :

- The phenyl-oxadiazole group in the target compound improves metabolic stability but reduces aqueous solubility compared to Sulfamoxole .

Biological Activity

4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to an oxadiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 4-amino benzenesulfonamide with various oxadiazole derivatives. For instance, the synthesis of similar compounds has been documented where 4-amino substituted benzenesulfonamides were produced through reactions involving oxadiazole derivatives .

Antimicrobial Properties

Research has indicated that derivatives of benzenesulfonamide, including those with oxadiazole groups, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

Cardiovascular Effects

A study evaluating the cardiovascular effects of related benzenesulfonamides revealed that certain derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance, indicating possible interactions with calcium channels involved in cardiovascular regulation . This suggests that 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide may exhibit similar effects.

Carbonic Anhydrase Inhibition

Recent findings have identified compounds with oxadiazole structures as selective inhibitors of carbonic anhydrase II. This inhibition can be beneficial in treating conditions such as glaucoma by reducing intraocular pressure through local application . The specific activity of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide in this regard remains to be fully elucidated.

Case Studies

- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various benzenesulfonamides. Results indicated that compounds with oxadiazole rings exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- Cardiovascular Study : In an experimental model using isolated rat hearts, the administration of 4-(2-aminoethyl)-benzenesulfonamide resulted in statistically significant reductions in both coronary resistance and perfusion pressure over time compared to controls. This reinforces the hypothesis that related compounds may modulate cardiovascular function via calcium channel interactions .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of compounds like 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is critical for understanding their therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies using computational tools such as SwissADME have provided insights into the permeability and bioavailability of similar sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 4-phenyl-1,2,5-oxadiazol-3-amine under basic conditions (e.g., pyridine or triethylamine). Optimization parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride to amine). Reaction progress can be monitored via TLC or HPLC . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.

- FT-IR to identify sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis (C, H, N, S) to confirm stoichiometric ratios . Purity assessment uses HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column .

Q. What are the primary biological targets studied for this compound, and which assays are used to evaluate its activity?

- Methodological Answer : The compound’s sulfonamide moiety suggests potential inhibition of enzymes like carbonic anhydrases (CAs) or dihydropteroate synthase (DHPS). Assays include:

- Enzyme inhibition kinetics (spectrophotometric monitoring of CO₂ hydration for CAs).

- Microbroth dilution assays against bacterial strains (e.g., E. coli) to assess antimicrobial activity.

- Cellular viability assays (MTT or resazurin) for cytotoxicity screening in cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?

- Methodological Answer : SAR studies involve systematic modifications:

- Oxadiazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity .

- Sulfonamide group replacement : Testing thiosulfonamides (-SO₂NH₂ → -SO₂NHSH) to modulate binding affinity .

- Pharmacophore hybridization : Merging with benzoxazepine or furan moieties to target dual enzymes (e.g., CA and HDAC) .

- Computational docking (AutoDock Vina) predicts binding modes and guides rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays.

- Orthogonal validation : Confirm activity via independent methods (e.g., isothermal titration calorimetry for binding affinity).

- Batch reproducibility checks : Compare multiple synthetic batches using LC-MS and bioassays .

Q. How can in silico methods predict metabolic stability and toxicity profiles?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to:

- Estimate cytochrome P450 metabolism (e.g., CYP3A4/2D6 interactions).

- Predict hepatotoxicity via structural alerts (e.g., reactive oxadiazole intermediates).

- Simulate plasma protein binding (%) and logP values to optimize pharmacokinetics .

Q. What crystallographic techniques elucidate the compound’s solid-state interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.